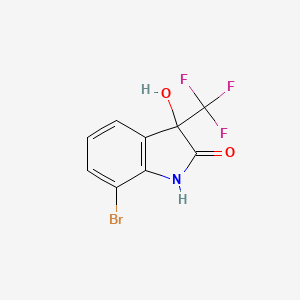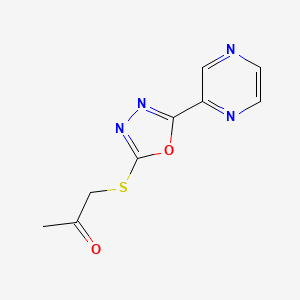
1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one is a heterocyclic compound that features a pyrazine ring fused with an oxadiazole ring, connected via a thioether linkage to a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thioether formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Attachment of the propanone moiety: Finally, the thioether is alkylated with a suitable propanone derivative under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted pyrazine derivatives.
Applications De Recherche Scientifique
1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The pyrazine and oxadiazole rings can engage in hydrogen bonding or π-π interactions with biological targets.
Material Science: The compound’s electronic properties can be exploited in the design of materials with specific conductivity or luminescence characteristics.
Comparaison Avec Des Composés Similaires
1-(Pyrazin-2-yl)propan-2-one: Lacks the oxadiazole ring and thioether linkage.
1-(1,3,4-Oxadiazol-2-yl)propan-2-one: Lacks the pyrazine ring and thioether linkage.
1-(Thio)propan-2-one: Lacks both the pyrazine and oxadiazole rings.
Uniqueness: 1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one is unique due to the combination of the pyrazine and oxadiazole rings connected via a thioether linkage to a propanone moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propriétés
Formule moléculaire |
C9H8N4O2S |
|---|---|
Poids moléculaire |
236.25 g/mol |
Nom IUPAC |
1-[(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propan-2-one |
InChI |
InChI=1S/C9H8N4O2S/c1-6(14)5-16-9-13-12-8(15-9)7-4-10-2-3-11-7/h2-4H,5H2,1H3 |
Clé InChI |
IHNADBWYJCPXAB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CSC1=NN=C(O1)C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



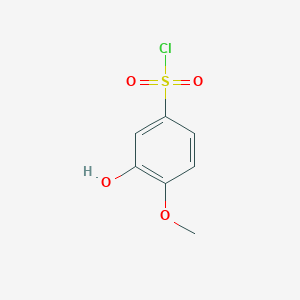
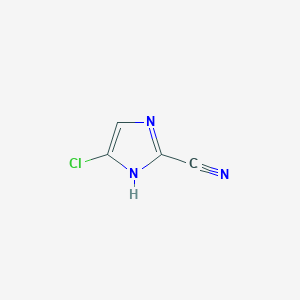
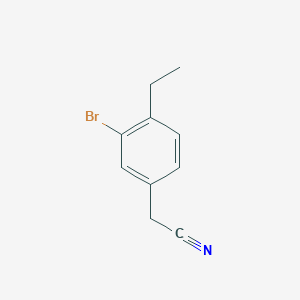
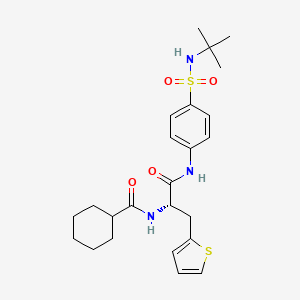
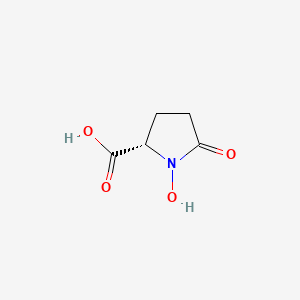
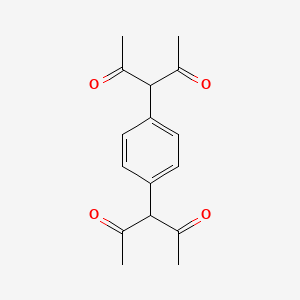
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13119021.png)


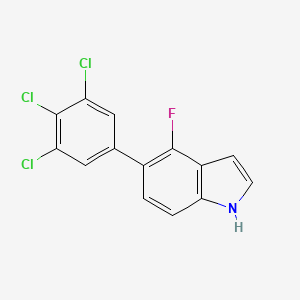
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)
